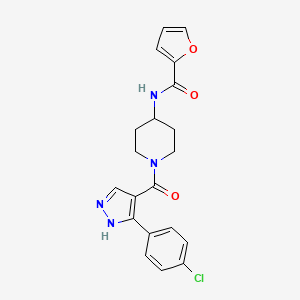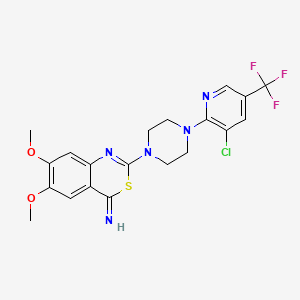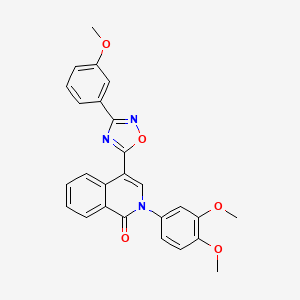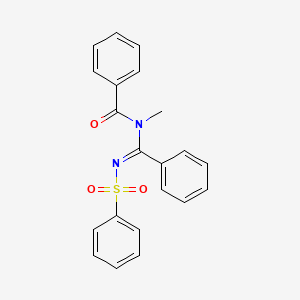![molecular formula C8H7F3O3 B2453491 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone CAS No. 1599375-53-7](/img/structure/B2453491.png)
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone” is a chemical compound with the CAS Number: 1599375-53-7 . It has a molecular weight of 208.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3O3/c1-13-4-5-2-3-6 (14-5)7 (12)8 (9,10)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 208.14 . The InChI code for this compound is 1S/C8H7F3O3/c1-13-4-5-2-3-6 (14-5)7 (12)8 (9,10)11/h2-3H,4H2,1H3 .Scientific Research Applications
Asymmetric Synthesis of Enantiomers
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone has been utilized in asymmetric synthesis. Specifically, it has been converted into oximes and oxime ethers, enabling the synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine. These compounds are valuable chiral building blocks in chemistry, showcasing the compound's significance in producing enantiomerically enriched products (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
Novel Synthesis Methods
Research has focused on developing novel synthesis methods using 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone. For instance, it has been a starting material in the synthesis of novel trifluoromethylated β-acetal-diols and applied to produce complex organic structures like 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta et al., 2001).
Green Synthesis and Biological Studies
This compound has been used in green synthesis methodologies, particularly in the creation of 1,8-naphthyridines, which demonstrated significant antimicrobial activity. This showcases its role in eco-friendly synthesis approaches and the development of potential therapeutics (Nandhikumar & Subramani, 2018).
Enzyme-catalyzed Oxidation
In the field of enzymology, 2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone has been involved in studies related to enzyme-catalyzed oxidation processes. It has been a target for oxidation by FAD-dependent enzymes, contributing to the understanding of enzymatic mechanisms and biocatalysis (Dijkman, Groothuis, & Fraaije, 2014).
Synthesis of Photochromic Compounds
The compound has played a role in the synthesis of photochromic compounds. These compounds are significant in the development of optical data storage devices and molecular switches, highlighting the compound's importance in advanced materials science (Balenko et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-4-5-2-3-6(14-5)7(12)8(9,10)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSGCWZOKRACLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethanone | |
CAS RN |
1599375-53-7 |
Source


|
| Record name | 2,2,2-trifluoro-1-[5-(methoxymethyl)furan-2-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)

![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2453414.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)



![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)